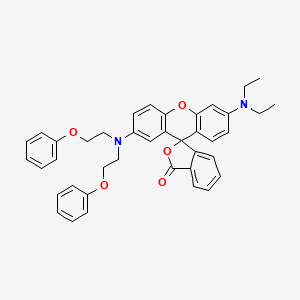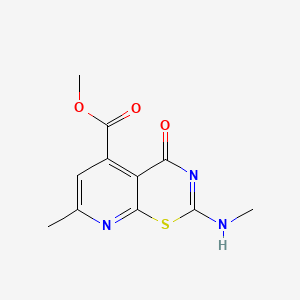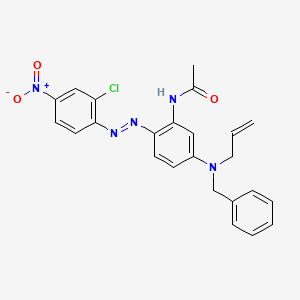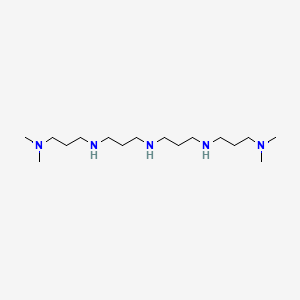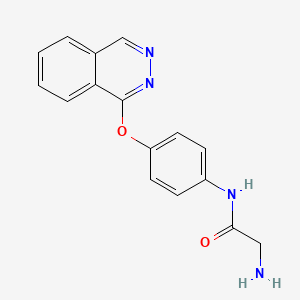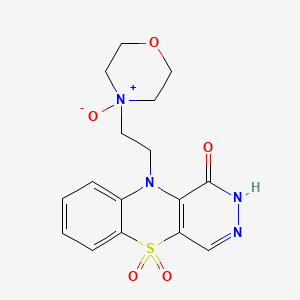
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazino-benzothiazinone core, a morpholinyl ethyl side chain, and multiple oxygen functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate typically involves multi-step organic reactions. The process begins with the formation of the pyridazino-benzothiazinone core through cyclization reactions. Subsequent steps involve the introduction of the morpholinyl ethyl side chain and the oxidation to form the N,5,5-trioxide functionalities. The final product is obtained as a dihydrate through crystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The morpholinyl ethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen functionalities, while substitution reactions can produce derivatives with different side chains.
Aplicaciones Científicas De Investigación
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrido(3’,4’4,5)pyrrolo(3,2-c)quinoline-1,4(11H)-dione: A compound with a similar core structure but different side chains and functionalities.
1-Piperazinebutyric Acid, 4-(2-(Diphenylmethoxy)Ethyl)-, Dihydrochloride, Dihydrate: Another compound with a complex structure and potential biological activities.
Uniqueness
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate is unique due to its specific combination of a pyridazino-benzothiazinone core, a morpholinyl ethyl side chain, and multiple oxygen functionalities. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
126598-53-6 |
|---|---|
Fórmula molecular |
C16H18N4O5S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-2H-pyridazino[4,5-b][1,4]benzothiazin-1-one |
InChI |
InChI=1S/C16H18N4O5S/c21-16-15-14(11-17-18-16)26(23,24)13-4-2-1-3-12(13)19(15)5-6-20(22)7-9-25-10-8-20/h1-4,11H,5-10H2,(H,18,21) |
Clave InChI |
BUNOQDOPHPQTEB-UHFFFAOYSA-N |
SMILES canónico |
C1COCC[N+]1(CCN2C3=CC=CC=C3S(=O)(=O)C4=C2C(=O)NN=C4)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


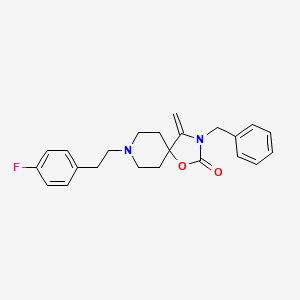
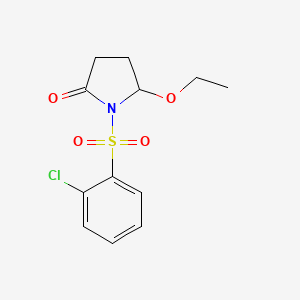
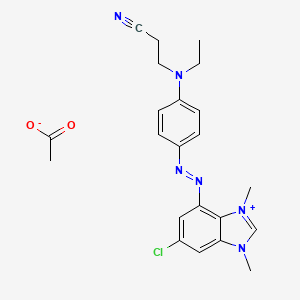



![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)
![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)
